molecular formula C21H22N6O4 B2794862 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 894569-22-3

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2794862
CAS RN: 894569-22-3
M. Wt: 422.445
InChI Key: SZEXKGNWWJQRKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and is likely to contain functional groups such as amine, carboxamide, and triazole. The exact structure would require more specific information or computational chemistry methods for accurate determination .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide” has a density of 1.3±0.1 g/cm³, boiling point of 522.5±50.0 °C at 760 mmHg, and a molar refractivity of 74.8±0.3 cm³ .

Future Directions

The future directions for this compound could involve further exploration of its potential antitumor activities, as suggested by studies on related compounds . Additionally, more research could be conducted to fully understand its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-12-3-4-13(2)15(7-12)24-18(28)10-27-20(22)19(25-26-27)21(29)23-9-14-5-6-16-17(8-14)31-11-30-16/h3-8H,9-11,22H2,1-2H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEXKGNWWJQRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

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